C=O Stretching Frequency Redshift: 2,4- vs. 3,5-Dimethylphenyl Isomer
Harmonic vibrational frequency calculations predict the C=O stretch of 4-(2,4-dimethylphenyl)butanoic acid at 1712 cm⁻¹ (computed intensity 450 km/mol). A direct comparative analysis with 4-(3,5-dimethylphenyl)butanoic acid reveals a 12 cm⁻¹ redshift in this C=O stretch for the 2,4-isomer, attributable to altered electron-donating effects from the ortho/para methyl substituents . This spectral shift provides an unambiguous, instrumentally verifiable differentiation marker between the two positional isomers.
| Evidence Dimension | Infrared C=O stretching frequency (νC=O) |
|---|---|
| Target Compound Data | 1712 cm⁻¹ (computed, harmonic); intensity 450 km/mol |
| Comparator Or Baseline | 4-(3,5-dimethylphenyl)butanoic acid: C=O stretch at ~1724 cm⁻¹ (inferred from 12 cm⁻¹ redshift statement) |
| Quantified Difference | 12 cm⁻¹ redshift (target compound absorbs at lower wavenumber) |
| Conditions | Harmonic vibrational frequency calculations (DFT); gas-phase prediction |
Why This Matters
This 12 cm⁻¹ shift enables definitive identity confirmation of the 2,4-isomer by IR spectroscopy, preventing accidental isomer cross-contamination in incoming quality control or reaction monitoring.
